molecular formula C26H30N6O2 B606198 BIX 02565

BIX 02565

货号: B606198
分子量: 458.6 g/mol
InChI 键: ZHMXXVNQAFCXKK-QGZVFWFLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

它已被确定为潜在的药物候选者,并作为化学探针用于研究目的 。该化合物因其靶向特定激酶的能力而备受关注,激酶在各种细胞过程和疾病中发挥着至关重要的作用。

科学研究应用

BI00645435 具有广泛的科学研究应用,包括:

    化学: 它被用作化学探针来研究激酶活性及其抑制。研究人员用它来研究激酶抑制剂的构效关系。

    生物学: 它被用于研究细胞信号通路以及激酶在各种生物过程中的作用。它有助于了解激酶如何调节细胞生长、分化和凋亡。

    医学: 它在治疗癌症等疾病方面具有潜在的治疗应用,其中激酶活性的失调是一个常见特征。它被用于临床前研究以评估其作为药物候选者的疗效和安全性。

    工业: 它被用于开发新的药物和治疗剂。 .

作用机制

BI00645435 通过抑制特定激酶发挥其作用,激酶是使蛋白质磷酸化的酶,并调节各种细胞过程。该化合物与激酶的活性位点结合,阻止它使其靶蛋白磷酸化。 这种抑制会破坏对细胞生长和生存至关重要的信号通路,从而抑制异常细胞增殖并诱导凋亡 .

生化分析

Biochemical Properties

BIX 02565 has been extensively characterized on a standardized kinase panel, proving to have a relatively high selectivity . It demonstrates inhibition of adrenergic receptor subtypes and the imidazoline I2 receptor . This compound interacts with these enzymes and proteins, altering their function and thereby influencing biochemical reactions .

Cellular Effects

This compound influences cell function by inhibiting the activity of RSK2, a kinase involved in various cellular processes including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting RSK2, this compound can alter these processes and thereby influence the function of the cell .

Molecular Mechanism

The molecular mechanism of this compound involves binding to RSK2 and inhibiting its activity . This inhibition can lead to changes in gene expression and other molecular effects . This compound exerts its effects at the molecular level through these binding interactions and changes in enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At high doses, this compound can have toxic or adverse effects . These dosage effects have been observed in studies using animal models .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with RSK2 . This interaction can affect metabolic flux or metabolite levels .

准备方法

BI00645435 的合成涉及多个步骤,包括中间体的制备和最终的偶联反应。确切的合成路线和反应条件是专有的,未公开。 合成激酶抑制剂的通用方法通常涉及使用有机溶剂、催化剂和特定的反应条件来实现所需的化学结构 。工业生产方法可能涉及扩大这些实验室程序,同时确保一致性、纯度和安全性。

化学反应分析

BI00645435 经历各种化学反应,包括:

    氧化: 此反应涉及添加氧气或去除氢。常见的试剂包括高锰酸钾或过氧化氢等氧化剂。

    还原: 此反应涉及添加氢气或去除氧气。常见的试剂包括锂铝氢化物或硼氢化钠等还原剂。

    取代: 此反应涉及用另一个原子或基团取代一个原子或基团。常见的试剂包括卤素和亲核试剂。

    水解: 此反应涉及通过添加水来断裂化学键。 .

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。例如,氧化可能产生氧化衍生物,而还原可能产生化合物的还原形式。

相似化合物的比较

BI00645435 在其作为激酶抑制剂的特异性和效力方面是独一无二的。类似的化合物包括:

这些化合物具有相似的作用机制,但在特异性、效力和药代动力学特性方面可能有所不同。BI00645435 由于其高特异性和潜在的治疗应用而脱颖而出。

生物活性

BIX 02565 is a potent inhibitor of ribosomal S6 kinase 2 (RSK2), a member of the AGC family of protein kinases. It has garnered attention for its potential therapeutic applications, particularly in cardiovascular diseases and cancer. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound selectively inhibits RSK2 with an IC50 value of 1.1 nM , demonstrating significant potency against this target. The compound's mechanism involves the inhibition of RSK2-mediated signaling pathways, which are crucial in cellular responses to growth factors and stress stimuli.

  • Target : RSK2
  • IC50 : 1.1 nM
  • Selectivity : Over 100-fold selectivity for RSK compared to more than 220 other kinases, with known off-target effects on LRRK2 and PRKD1/2/3 .

In Vitro Studies

Research indicates that this compound effectively inhibits NHE1 (Na+/H+ exchanger 1) activity, a critical regulator in cardiac function. In serum-stimulated cultured cells, this compound significantly decreased the phosphorylation of NHE1 at serine 703 (pS703-NHE1), which is associated with reduced intracellular pH recovery .

In Vivo Studies

In animal models, particularly telemetry-instrumented rats, this compound was administered at doses of 30, 100, and 300 mg/kg for four days. The results demonstrated a concentration-dependent improvement in cardiac function during ischemia/reperfusion (I/R) injury:

  • Left Ventricular Developed Pressure (LVDP) :
    • Control: Decreased to 8.7% of baseline.
    • Treated with this compound: Improved to 44.6% in non-transgenic littermate control mice.
    • Cardiac-specific wild-type RSK-Tg mice showed an improvement from 7.4% to 40.9% (P < .01) after treatment .

Study on Cardiac Ischemia/Reperfusion Injury

A significant study published in Nature evaluated the efficacy of this compound in limiting cardiac damage following I/R injury. The findings highlighted that:

  • Treatment with this compound resulted in a marked reduction in infarct size.
  • Improved functional recovery was observed in both non-transgenic and cardiac-specific RSK-Tg mouse hearts.
  • Western blotting confirmed the downregulation of pS703-NHE1 following treatment, indicating effective inhibition of NHE1 activity .

Data Summary

The following table summarizes key data regarding the biological activity of this compound:

ParameterValue
Target Kinase RSK2
IC50 1.1 nM
Selectivity >100-fold over other kinases
In Vitro Effect on NHE1 Decreased pS703-NHE1
In Vivo LVDP Improvement From 8.7% to ~44.6%
Animal Model Used Telemetry-instrumented rats
Study Publication PMC4822162

属性

IUPAC Name

(5R)-N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHMXXVNQAFCXKK-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of BIX02565?

A1: BIX02565 is a selective inhibitor of ribosomal S6 kinase (RSK). [, ] It exerts its effects by binding to RSK and preventing the phosphorylation of downstream targets. One such target is the Na+/H+ exchanger 1 (NHE1), which plays a crucial role in cardiomyocyte death during ischemia/reperfusion injury. [] By inhibiting RSK, BIX02565 reduces NHE1 phosphorylation at serine 703, thereby limiting its activity and protecting cardiac cells. []

Q2: How does BIX02565 compare to other RSK inhibitors, specifically in the context of NHE1 activity?

A2: While both BIX02565 and the dominant-negative RSK (DN-RSK) demonstrate cardioprotective effects, BIX02565 offers a unique advantage. [] Unlike some NHE1 inhibitors that block both agonist-stimulated and basal NHE1 activity (the latter being essential for cell survival), BIX02565 selectively inhibits the agonist-stimulated activity of NHE1. [] This selectivity makes it a potentially safer therapeutic option for conditions like myocardial infarction.

Q3: Are there any concerns regarding the specificity of BIX02565?

A3: Research suggests that BIX02565 might interact with kinases other than its intended target, RSK. [] Studies using a combination of SILAC (stable isotope labelling by amino acids in cell culture) and nucleotide acyl phosphate labelling revealed that BIX02565 interacts with kinases like Slk, Lok, and Mst1, albeit to a lesser extent than another RSK inhibitor, BI-D1870. [] This finding highlights the need for careful interpretation of results obtained using BIX02565 and emphasizes the importance of considering potential off-target effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。